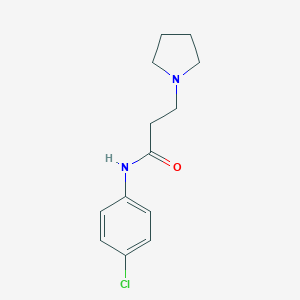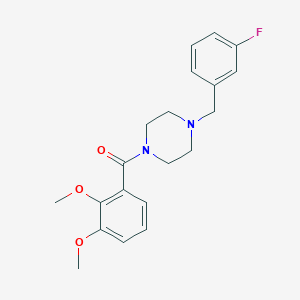
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP belongs to the class of compounds known as prodrugs, which are inactive until they are metabolized in the body to produce their active form.
Wirkmechanismus
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide acts as a prodrug that is metabolized in the body to produce its active form, which is known as N-(4-chlorophenyl)-3-hydroxybutanamide (CHB). CHB is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, CHB increases the levels of endocannabinoids in the body, which can lead to analgesic, anti-inflammatory, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of chronic pain and arthritis. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to reduce withdrawal symptoms in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in a range of assays. This compound has also been extensively studied, which means that there is a large body of literature available on its properties and potential therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be toxic at high concentrations, which means that care must be taken when handling and using the compound.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide. One area of interest is the potential use of this compound in the treatment of chronic pain and neuropathic pain. Another area of interest is the potential use of this compound in the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body. Finally, the development of new analogs of this compound may lead to compounds with improved therapeutic properties.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been extensively studied for its analgesic, anti-inflammatory, and anticonvulsant properties, as well as its potential use in the treatment of addiction and withdrawal symptoms. While there are some limitations to the use of this compound in lab experiments, its potential therapeutic applications make it an important compound for further investigation.
Synthesemethoden
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine to form the intermediate 4-chlorobenzoyl pyrrolidine. The intermediate is then reacted with 3-bromopropionyl chloride to form this compound. The synthesis of this compound has been optimized to produce high yields and purity to ensure its suitability for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. This compound has been investigated for its ability to treat chronic pain, neuropathic pain, and seizures. This compound has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Eigenschaften
Molekularformel |
C13H17ClN2O |
|---|---|
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-3-5-12(6-4-11)15-13(17)7-10-16-8-1-2-9-16/h3-6H,1-2,7-10H2,(H,15,17) |
InChI-Schlüssel |
KWNPYFXGUNANCW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)
![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)


![Ethyl 4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl ether](/img/structure/B249187.png)